1,3,5-Tris(phenylethynyl)benzene
Overview
Description
1,3,5-Tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H18. It consists of a benzene ring substituted with three phenylethynyl groups at the 1, 3, and 5 positions.
Mechanism of Action
Target of Action
The primary targets of 1,3,5-Tris(phenylethynyl)benzene are copper ions . The compound forms coordination polymers with these ions, which are used in the synthesis of mesoporous materials .
Mode of Action
this compound interacts with copper ions to form coordination polymers . This interaction results in the formation of a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For example, a stepwise analysis of one of the coordination polymers pyrolysed at 350, 600, and 900 °C revealed that the mesoporosity hardly changed upon heat treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the coupling of triiodobenzene with phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically employs copper(I) iodide (CuI) and palladium(II) chloride (PdCl2) as catalysts, with triethylamine (Et3N) as the base .
Another method involves the reaction of 1,3,5-tribromobenzene with phenylacetylene in the presence of a palladium catalyst and a base. This method can achieve high yields and is widely used in laboratory settings .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the phenylethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenylethynyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be carried out using halogens (e.g., Br2, Cl2) in the presence of a catalyst.
Major Products
Oxidation: Carbonyl compounds such as benzaldehyde or benzoic acid derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,3,5-Tris(phenylethynyl)benzene has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Organic Electronics: The compound’s rigid, planar structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It can be used in the development of chemical sensors due to its ability to interact with various analytes, leading to changes in its photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trimethylsilylethynyl)benzene: This compound has trimethylsilyl groups instead of phenyl groups, which can affect its reactivity and applications.
1,3,5-Tris(4-cyanophenylethynyl)benzene: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, making it suitable for different applications.
Uniqueness
1,3,5-Tris(phenylethynyl)benzene is unique due to its combination of rigidity, planarity, and the presence of phenylethynyl groups. These features make it a versatile building block for various advanced materials and electronic devices .
Properties
IUPAC Name |
1,3,5-tris(2-phenylethynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGUVUAZGQYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572791 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-56-5 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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